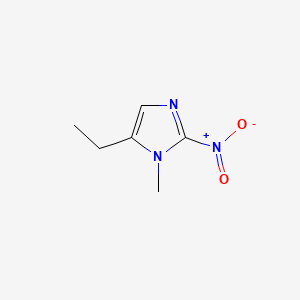
2'-Aminouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Aminouridine is a modified nucleoside that has an amino group attached to the 2’ position of the ribose sugar. This modification makes it a valuable compound in various scientific fields, particularly in nucleic acid research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 5’-dimethoxytrityl-2’-deoxy-2’-phthalimidouridine, which is then deprotected to yield 2’-Aminouridine .
Industrial Production Methods
Industrial production of 2’-Aminouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Aminouridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
Major products formed from these reactions include various 2’-modified nucleosides, which can be further used in nucleic acid research and drug development .
Wissenschaftliche Forschungsanwendungen
2’-Aminouridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: It is employed in the study of RNA structure and function, particularly in understanding RNA-protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research.
Industry: It is used in the development of nucleic acid-based diagnostics and therapeutics
Wirkmechanismus
The mechanism of action of 2’-Aminouridine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. The amino group at the 2’ position can form specific interactions with other nucleotides and proteins, affecting processes like RNA splicing and translation. Molecular targets include various RNA-binding proteins and enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
2’-Deoxy-2’-aminouridine: A similar compound with a deoxy modification at the 2’ position
Uniqueness
2’-Aminouridine is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This makes it particularly useful in studying RNA structure and function, as well as in developing nucleic acid-based therapeutics .
Eigenschaften
CAS-Nummer |
34407-64-2 |
|---|---|
Molekularformel |
C9H14N3O8P |
Molekulargewicht |
323.20 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3,10H2,(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
OWNKJJAVEHMKCW-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)


![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)




![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)




